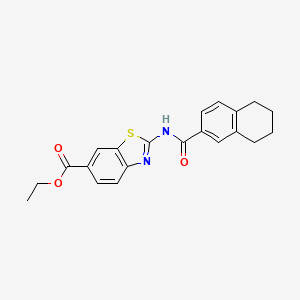

ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-benzothiazole-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-2-26-20(25)16-9-10-17-18(12-16)27-21(22-17)23-19(24)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,2-6H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBSJGZYWPFCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the naphthalene moiety, and the esterification process. Common reagents used in these reactions include thionyl chloride, ethyl alcohol, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or further functionalization.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| NaOH/H₂O, reflux | 2-(5,6,7,8-THT-2-amido)-1,3-benzothiazole-6-carboxylic acid | Saponification proceeds via nucleophilic acyl substitution. |

| H₃O⁺ (aqueous acid), Δ | Same as above | Acidic hydrolysis is slower but avoids side reactions. |

Mechanistic Insight :

-

Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Collapse of this intermediate releases ethanol and the carboxylate.

Amide Hydrolysis

The amide bond can be cleaved under strong acidic or basic conditions to produce a carboxylic acid and an amine.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| 6 M HCl, reflux, 24 h | 5,6,7,8-Tetrahydronaphthalene-2-amine + Benzothiazole-6-carboxylic acid | Acidic hydrolysis proceeds via protonation of the carbonyl. |

| NaOH (20%), Δ | Same as above | Basic conditions may degrade sensitive groups. |

Mechanistic Insight :

-

Acidic hydrolysis protonates the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water. The tetrahedral intermediate breaks down to release the amine.

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| LiAlH₄, THF, 0°C → RT | Ethyl 2-(5,6,7,8-THT-2-amino)-1,3-benzothiazole-6-carboxylate | LiAlH₄ reduces the amide to an amine while preserving the ester. |

| H₂, Pd/C, ethanol | Saturated benzothiazole derivative | Hydrogenation targets the tetrahydronaphthalene ring. |

Mechanistic Insight :

-

LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon of the amide, forming an intermediate aluminate that decomposes to the amine.

Oxidation Reactions

The tetrahydronaphthalene moiety and benzothiazole ring can undergo oxidation.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| KMnO₄, H₂SO₄, Δ | Dihydroxy-naphthalene derivative | Oxidative ring-opening of tetrahydronaphthalene. |

| m-CPBA, CH₂Cl₂ | Benzothiazole sulfoxide | Selective oxidation of sulfur in the benzothiazole. |

Mechanistic Insight :

-

KMnO₄ in acidic conditions abstracts hydrogen from the saturated ring, forming diols or ketones via radical intermediates.

Nucleophilic Substitution

The ester group participates in transesterification and related reactions.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| MeOH, H₂SO₄, Δ | Methyl 2-(5,6,7,8-THT-2-amido)-1,3-benzothiazole-6-carboxylate | Acid-catalyzed transesterification. |

| NH₃, ethanol | Amide derivative | Ammonolysis yields primary amide. |

Mechanistic Insight :

-

Transesterification involves protonation of the ester carbonyl, followed by nucleophilic attack by methanol to form a new ester.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration or sulfonation at electron-rich positions.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| HNO₃, H₂SO₄, 0°C | Nitro-substituted benzothiazole | Nitration occurs at position 4 or 5 . |

| SO₃, H₂SO₄ | Sulfonated derivative | Sulfonation enhances water solubility . |

Mechanistic Insight :

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a naphthalene derivative and an ester functional group. The synthesis typically involves several steps:

- Formation of the Naphthalene Derivative : Hydrogenation of naphthalene to yield 5,6,7,8-tetrahydronaphthalene.

- Amidation : Reaction of the tetrahydronaphthalene with an appropriate amine to create the amido group.

- Thiazole Ring Formation : Cyclization involving thiourea derivatives and α-haloketones.

- Esterification : The carboxylic acid group on the thiazole ring is esterified with ethanol to produce the ethyl ester.

The compound exhibits potential bioactive properties that make it significant for various biological studies:

- Anticancer Properties : Research indicates that thiazole derivatives often demonstrate substantial anticancer activity. For instance, compounds similar to ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-benzothiazole-6-carboxylate have shown promising results against various cancer cell lines. In one study, thiazole-integrated compounds exhibited effective cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) with IC50 values indicating strong anti-proliferative effects .

- Anticonvulsant Activity : Some derivatives have been tested for anticonvulsant properties. For example, a related thiazole compound demonstrated significant protective effects in animal models against seizures .

- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Studies have shown that thiazole derivatives can exhibit both antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .

Industrial Applications

The unique chemical structure of this compound allows for its use in various industrial applications:

- Specialty Chemicals Production : Due to its complex structure and potential bioactivity, this compound can serve as a building block for synthesizing new materials or chemicals with specific properties tailored for industrial needs .

- Pharmaceutical Development : The compound may be explored as a lead structure for developing new therapeutic agents targeting cancer or neurological disorders due to its demonstrated biological activities .

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling molecules that regulate various biological processes. The compound’s effects are mediated through its ability to bind to these targets, modulate their activity, and influence downstream pathways.

Comparison with Similar Compounds

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as:

2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylic acid: This compound has a thiophene ring instead of a benzothiazole ring, which may result in different chemical and biological properties.

Ethyl 4-(4-azido-6,6,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amido)-2-fluorobenzoate: This compound contains additional functional groups, such as azido and fluorine, which may enhance its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-benzothiazole-6-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realms of cancer treatment and anti-inflammatory effects. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole moiety with a tetrahydronaphthalene derivative. The presence of both thiazole and naphthalene rings contributes to its potential bioactivity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 302.38 g/mol |

| CAS Number | 681168-73-0 |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Naphthalene Derivative : Hydrogenation of naphthalene to yield 5,6,7,8-tetrahydronaphthalene.

- Amidation : Reaction of the tetrahydronaphthalene derivative with an appropriate amine to introduce the amido group.

- Thiazole Ring Formation : Cyclization involving thiourea and an α-haloketone to create the thiazole structure.

- Esterification : The carboxylic acid on the thiazole is esterified with ethanol to produce the final ethyl ester product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound. For instance:

- A study demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung cancer) cells .

- Compounds exhibiting similar structures have shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting critical signaling pathways like AKT and ERK .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may possess dual-action capabilities—targeting both tumor growth and inflammation.

Case Studies

- Study on Benzothiazole Derivatives : In a systematic evaluation of benzothiazole compounds, one derivative was found to inhibit cell migration and reduce inflammatory markers in vitro. This compound was noted for its ability to affect multiple cancer types through similar mechanisms as those hypothesized for this compound .

- Mechanistic Studies : Another study focused on the interaction of benzothiazole derivatives with cancer-related proteins through molecular dynamics simulations. These simulations revealed significant hydrophobic interactions that could explain the compounds' cytotoxic effects .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., amide proton at δ 10–12 ppm, tetrahydronaphthalene protons as multiplet at δ 1.5–2.5 ppm) .

- HPLC-MS : Quantify purity (>98%) and detect byproducts (e.g., unreacted amine or carboxylic acid) .

Resolving Discrepancies : - 2D NMR (COSY/HSQC) : Clarify ambiguous proton assignments (e.g., overlapping aromatic signals) .

- X-ray Crystallography : Resolve stereochemical uncertainties in the amide linkage or tetrahydronaphthalene conformation .

What strategies elucidate the compound’s mechanism of action when biological assay results contradict computational predictions?

Q. Advanced Research Focus

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to target proteins .

- Mutagenesis : Engineer target protein mutants (e.g., key residue substitutions) to validate docking predictions .

- Functional Assays : Compare in vitro activity (e.g., enzyme inhibition IC₅₀) with cellular assays (e.g., CRISPR-edited cell lines) to assess biological relevance .

Case Example : If computational models predict binding to kinase X but assays show no inhibition, test off-target interactions via proteome-wide affinity profiling .

How does the tetrahydronaphthalene moiety influence pharmacokinetic properties, and what models predict metabolic stability?

Q. Advanced Research Focus

- Lipophilicity : The tetrahydronaphthalene group increases logP (~3.5), enhancing blood-brain barrier permeability but risking hepatic metabolism .

- In Vitro Models :

- Caco-2 Cells : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .

- Liver Microsomes : Incubate with human microsomes to identify cytochrome P450-mediated oxidation (e.g., CYP3A4/2D6) and quantify half-life (t₁/₂) .

Data Interpretation : High microsomal clearance (>50 µL/min/mg) suggests rapid metabolism, guiding structural modifications (e.g., fluorination to block metabolic hot spots) .

How can researchers design experiments to resolve contradictions in reported biological activities across studies?

Q. Advanced Research Focus

- Standardized Protocols : Replicate assays under uniform conditions (e.g., cell line origin, serum concentration) to isolate variables .

- Dose-Response Analysis : Compare EC₅₀ values across studies; significant variance may indicate off-target effects at higher concentrations .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial activity) .

Example : If Study A reports anticancer activity (IC₅₀ = 5 µM) and Study B shows no effect, verify cell line specificity (e.g., p53 status) or assay endpoints (apoptosis vs. proliferation) .

What methodologies are recommended for studying the compound’s stability under varying storage conditions?

Q. Basic Research Focus

- Accelerated Stability Testing :

- Temperature/Humidity : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months; monitor degradation via HPLC .

- Light Exposure : Conduct ICH-compliant photostability tests (UV/visible light) to detect photo-oxidation .

Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) if decomposition exceeds 5% under stress conditions .

How can computational chemistry aid in predicting the compound’s reactivity with biological targets?

Q. Advanced Research Focus

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., hydrogen bonding with kinase active sites) .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability (RMSD <2 Å indicates robust interactions) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends (e.g., IC₅₀) to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.